(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

osteogenesis alkaline phosphatase mesenchymal stem cells

Choose this specific (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane for osteogenic differentiation research where reproducibility matters. Unlike uncharacterized homoisoflavonoids, this compound delivers ALP activity of 162.0 ± 1.4% at 10 μM, directly comparable to 11 structural analogs from the same natural source. Substituting with an unvalidated analog introduces uncontrolled variability. Also serves as a characterized proteasome inhibition reference standard with documented chymotrypsin-like activity. No proliferative confounding signals—ideal for differentiation mechanism studies.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B12406898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1
InChIKeyGXMQROMLTBPBKV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane for Scientific Procurement: A Quantitative Comparator Analysis of Homoisoflavonoid Differentiation


(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (CAS 1180504-64-6) is a naturally occurring homoisoflavonoid found in several plant species including Dracaena cochinchinensis, Dracaena cinnabari, and Anemarrhena asphodeloides [1][2]. This compound has been isolated and characterized as a chromane scaffold bearing a 7-hydroxyl group and a 3-(4-hydroxybenzyl) substituent with defined R-stereochemistry [3]. Its molecular formula is C₁₆H₁₆O₃ with a molecular weight of 256.30 g/mol [1]. The compound has been evaluated in primary research studies for osteogenic differentiation of mesenchymal stem cells (MSCs) and proteasome inhibitory activity, with published comparator data against multiple structural analogs [3][4].

Why (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane Cannot Be Replaced by Generic Homoisoflavonoid Analogs in Osteogenic Research


Homoisoflavonoids with similar 3-(4-hydroxybenzyl)chromane cores exhibit substantial variability in osteogenic potency that cannot be predicted from structural similarity alone. In a direct comparator study of twelve homoisoflavonoids isolated from the same natural source and tested under identical conditions, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane demonstrated an ALP activity induction of 162.0 ± 1.4% relative to control, whereas structurally related analogs ranged from inactive to 171.0 ± 8.2% [1]. The presence or absence of methoxy substitutions at the 5-, 6-, or 8-positions of the chromane ring, as well as variations in hydroxylation patterns, materially alters the magnitude of osteogenic response [1]. Substituting this specific compound with an uncharacterized or unvalidated homoisoflavonoid analog would introduce uncontrolled variability in experimental outcomes and compromise reproducibility of osteogenic differentiation protocols.

Quantitative Comparator Evidence for (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane: Head-to-Head Osteogenic Activity and Selectivity Data


Head-to-Head ALP Activity Comparison: (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane vs. 11 Structural Analogs in Mouse MSCs

In a controlled head-to-head study evaluating twelve homoisoflavonoids from Dracaena cochinchinensis, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (compound 4) at 10 μM increased ALP activity to 162.0 ± 1.4% relative to untreated control [1]. The most potent analog in this series was compound 9 (5,4′-dihydroxy-7-methoxy-6-methylflavane) at 171.0 ± 8.2%, while compound 7 (7,4′-dihydroxy-8-methylflavan) showed lower activity at 151.3 ± 4.0% [1]. Notably, compound 4 did not enhance MSC proliferation in the CCK8 assay, indicating its activity is specific to differentiation promotion rather than cell expansion [1].

osteogenesis alkaline phosphatase mesenchymal stem cells homoisoflavonoids bone differentiation

Proteasome Inhibitory Activity: (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane vs. Co-Isolated Compounds from Anemarrhena asphodeloides

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (designated as compound 2 in the study) was evaluated alongside three co-isolated compounds for proteasome inhibitory activity against the chymotrypsin-like activity of the 20S proteasome [1]. The compound showed moderate inhibitory activity against this proteasome function, with compounds 2, 3, and 4 all demonstrating measurable inhibition [1]. In parallel neurite outgrowth assays using PC-12 cells, compound 2 induced neurite outgrowth at 50 μg/mL, whereas compound 4 (cis-hinokiresinol) was reported as 'less active' [1]. No IC₅₀ values were reported for direct potency comparison.

proteasome inhibition neurotrophic activity chymotrypsin-like activity PC-12 cells

Predicted Estrogen Receptor Binding vs. Related Homoisoflavonoids: In Silico Class-Level Inference

In silico predictive modeling indicates that (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has a high probability (90.36%) of estrogen receptor binding, with androgen receptor binding probability at 70.89% and thyroid receptor binding at 57.48% [1]. These predictions are consistent with the known estrogenic properties of homoisoflavonoids as a compound class, which often act as weak estrogen mimics or phytoestrogens [2]. No direct competitive binding assay data are available for this specific compound against estradiol or other reference ligands.

estrogen receptor binding in silico prediction nuclear receptor homoisoflavonoid pharmacology

Optimal Application Scenarios for (3R)-7-Hydroxy-3-(4-hydroxybenzyl)chromane Based on Quantified Evidence


MSC Osteogenic Differentiation Studies Requiring Benchmarkable ALP Activity

Researchers investigating osteogenic differentiation of mesenchymal stem cells can use this compound as a positive control or test article where an intermediate osteogenic response (162.0 ± 1.4% ALP activity at 10 μM) is desired, with the advantage of having comparator data against 11 structural analogs from the same natural source [1]. The documented lack of effect on MSC proliferation makes it suitable for studies focused specifically on differentiation mechanisms without confounding proliferative signals [1].

Natural Product Proteasome Inhibition Screening Panels

This compound serves as a characterized reference standard for proteasome inhibition screening programs, having documented moderate inhibitory activity against chymotrypsin-like proteasome function alongside comparator compounds broussonin B and cis-hinokiresinol [1]. Its dual activity profile (osteogenic plus proteasome inhibitory) may be valuable for structure-activity relationship studies exploring scaffold multifunctionality [1].

Homoisoflavonoid Pharmacophore Mapping and SAR Studies

The availability of ALP activity data for twelve homoisoflavonoids with systematically varied substitution patterns enables this compound to serve as a reference point for structure-activity relationship studies [1]. The differential activity between compound 4 (162.0%), compound 3 (167.6%), and compound 7 (151.3%) provides a quantitative framework for evaluating how 8-methoxy versus 8-methyl versus unsubstituted chromane rings modulate osteogenic potency [1].

Phytoestrogen Candidate Profiling for Nuclear Receptor Screening

With predicted estrogen receptor binding probability of 90.36%, this compound is suitable for inclusion in nuclear receptor screening cascades targeting ERα/ERβ activity [1]. The class-level inference of homoisoflavonoids as phytoestrogens supports its use as a scaffold for medicinal chemistry optimization of selective estrogen receptor modulators (SERMs) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.